molecular formula C18H17N3O5S2 B2946160 (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321952-47-9

(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2946160
CAS No.: 1321952-47-9
M. Wt: 419.47
InChI Key: BCBUEEIDQWNURF-HNENSFHCSA-N
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Description

(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound featuring a benzo[d]thiazole core, substituted with various functional groups including nitrothiophene and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Nitrothiophene Group: The nitrothiophene moiety is introduced through a nitration reaction, where thiophene is treated with a nitrating agent such as nitric acid.

    Coupling Reactions: The nitrothiophene group is then coupled to the benzo[d]thiazole core using a carbonylation reaction, often facilitated by a palladium catalyst.

    Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrothiophene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives could be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrothiophene moiety may also interact with biological targets through redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: can be compared to other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-4-26-15(22)9-20-12-8-10(2)7-11(3)16(12)28-18(20)19-17(23)13-5-6-14(27-13)21(24)25/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBUEEIDQWNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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